Journal Name:Journal of Cleaner Production
Journal ISSN:0959-6526
IF:11.072
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/30440/description#description
Year of Origin:1993
Publisher:Elsevier Ltd
Number of Articles Per Year:3801
Publishing Cycle:Semimonthly
OA or Not:Not
Journal of Cleaner Production ( IF 11.072 ) Pub Date: , DOI:
10.1039/D0EN90025G
The first page of this article is displayed as the abstract.
Journal of Cleaner Production ( IF 11.072 ) Pub Date: , DOI:
10.1039/C8EN90014K
The first page of this article is displayed as the abstract.
Journal of Cleaner Production ( IF 11.072 ) Pub Date: 2016-11-07 , DOI:
10.1039/C6EN00326E
Quantum dots (QDs) are semiconductor nanocrystals (2–10 nm) with tunable band gaps and desirable luminescence properties. QDs have created great interest in consumer electronics, photovoltaics, and chemical and/or biological sensor applications. For example, QDs absorb short wavelength light and emit light with a desired wavelength, making them ideal for LCD displays. QDs are just beginning to be used in mass-produced displays, including products such as televisions, tablets, and smartphones. The most widely applied QD composition—a CdSe core metalloid complex (CdQD)—faces increasing environmental and regulatory scrutiny because cadmium and selenium nanomaterials pose uncertain human health and environmental risks. As a result, some manufacturers have introduced InP-based (InQD) displays, which have been shown to be less toxic than CdQDs. However, instead of basing environmental decisions on material hazard alone, it is important to take a more holistic approach to avoid unintended consequences. This paper presents a comparative cradle-to-gate life cycle environmental assessment of CdQD- and InQD-enabled displays. In this study, we compare the cumulative energy demand (CED), also referred to as the primary energy consumption, of colloidally synthesized CdSe and InP multishell QDs, and their subsequent incorporation in different display types. Additionally, we compare the CED for the two competing commercially available QD display technologies: on-surface and on-edge. Lastly, we estimate the energy repercussion of large-scale adoption of each of the production pathways for QD display manufacture. The results show that InP QD-enabled displays are far more energy intensive than the CdSe QD displays, and this difference becomes further amplified when large-scale adoption is considered. Our study highlights that life cycle thinking is essential for recognizing opportunities to advance QD production along environmentally sustainable pathways, which is critical information for researchers, QD display manufacturers, and regulatory agencies.
Journal of Cleaner Production ( IF 11.072 ) Pub Date: 2021-07-15 , DOI:
10.1039/D1EN00185J
The effects of nanoscale silver (nAg) particles on subsurface microbial communities can be influenced by the presence of biosurfactants, which have been shown to alter nanoparticle surface properties. Batch and column studies were conducted to investigate the influence of rhamnolipid biosurfactant (1–50 mg L−1) on the stability and mobility of silver nanoparticles (16 ± 4 nm) in batch reactors and water-saturated columns with three solution chemistries: pH = 4 and dissolved oxygen concentration (DO) = 8.8 mg L−1, pH = 7 and DO = 8.8 mg L−1, pH = 7 and DO = 2.0 mg L−1. In batch studies, the presence of rhamnolipid (2–50 mg L−1) reduced nAg dissolution by 83.3–99.1% under all pH and DO conditions. Improved nAg stability was observed when rhamnolipid was present in batch reactors at pH = 7 ± 0.2, where the hydrodynamic diameter remained constant (∼50 nm) relative to rhamnolipid-free controls (increased to >230 nm) in 48 hours. Column experiments conducted at pH 4.0 ± 0.2 demonstrated that co-injection of nAg with rhamnolipid (2, 5 and 50 mg L−1) decreased Ag+ breakthrough from ∼22% of total applied mass in rhamnolipid-free columns to less than 8.1% in the presence of rhamnolipid and altered the shape of the nAg retention profile from a hyper-exponential to a uniform distribution. Column experiments performed at pH 7.0 ± 0.2 and DO levels of either ∼2.0 or ∼8.8 mg L−1 showed that co-injection of 5 mg L−1 and 50 mg L−1 rhamnolipid increased nAg mass breakthrough by 25–40% and ∼80%, respectively, enhancements in nAg stability and mobility were attributed to rhamnolipid adsorption on nAg surfaces, which effectively slowed the oxidation and thus release of Ag+, and adsorption of rhamnolipid on the porous medium, which competed for nAg attachment sites. These results indicate that the presence of rhamnolipid significantly influenced nAg dissolution and mobility under dynamic flow conditions. A mathematical model based on modified filtration theory (MFT) accurately reproduced nAg transport and retention behavior when aggregation and reaction processes were minimal and when rhamnolipid was present, providing a tool to predict the effects of biosurfactants on nAg transport in porous media.
Journal of Cleaner Production ( IF 11.072 ) Pub Date: 2016-10-19 , DOI:
10.1039/C6EN00266H
Surface properties of engineered silver nanoparticles (AgNPs) are strongly affected by environmental transformation. The fate and transport of these transformed AgNPs is largely unknown and cannot be fully explained by the traditional Derjaguin–Landau–Verwey–Overbeek (DLVO) theory. The objective of this study was to investigate the changes in the composition and surface properties of polyvinylpyrrolidone (PVP) capped AgNPs after environmental transformation and their subsequent effects on the flocculation and filtration of these transformed AgNPs during water treatment processes. To study the aggregation and deposition behavior of the transformed particles, PVP-AgNPs exposed to humic acid (HA) and/or sulfidation were characterized, followed by separate flocculation, granular media filtration, and quartz crystal microgravimetry (QCM) experiments. X-ray photoelectron spectroscopy revealed that HA exposure modified the original PVP capping via adsorption and/or ligand exchange and that sulfidation stripped the PVP from the particle surface as a result of the formation of silver sulfide. Sulfidation thereby reduced the stability of PVP-AgNPs in self-aggregation but enhanced the mobility of AgNPs in granular media filtration and quartz collector deposition. Without unbound macromolecules in the background solution, polymers on the particle surface largely prevent self-aggregation but allow favorable clean bed deposition. This difference between the effects on self-aggregation and granular media filtration is in contrast to traditional DLVO theory. QCM yielded two types of results, the initial rate of deposition and the ultimate deposition, and both gave insights into expected filtration behavior.
Journal of Cleaner Production ( IF 11.072 ) Pub Date: 2019-06-27 , DOI:
10.1039/C9EN00361D
The rapidly increasing applications of graphene oxide (GO) will lead to its release into the natural environment. To date, the fate and transformation of GO in water and wastewater treatment systems are not well understood. In this study, we investigate the mechanism of GO ozonation and probe the individual roles of oxidants such as ozone (O3) and hydroxyl radicals. We looked at the effects of the oxidants (ozone and hydroxyl radicals) on functionalized and unfunctionalized aromatic rings (using carbonaceous nanomaterials with different degrees of oxidation). Multiple characterization methods, including transmission electron microscopy (TEM), scanning electron microscopy (SEM), atomic force microscopy (AFM), X-ray photoelectron spectroscopy (XPS), Fourier transform infrared (FTIR) and Raman spectroscopy, were used to investigate the physicochemical changes of GO upon ozonation. The hydroxyl radical (˙OH)—formed from aqueous O3—hydroxylated GO. The combination of ˙OH/O3 further oxidized the functionalized aromatic rings of GO and their C–O groups (to CO and O–CO), cleaving some of the aromatic rings of GO. When ˙OH was quenched, O3 had no observable effects on the unfunctionalized aromatic rings, which are more predominant on reduced GO and graphene. Microscopy analyses showed that ozonation led to crumpling of GO nanosheets, truncation of GO edges, formation of holes (diameter = 5–15 nm), and production of small-sized graphenic fragments. The changes in GO surface functional groups and hydrophobicity induced by ozonation affected the transport properties of GO in porous media, as well as its adsorption affinities for model organic contaminants.
Journal of Cleaner Production ( IF 11.072 ) Pub Date: 2019-01-16 , DOI:
10.1039/C8EN01365A
Cu-Doped mesoporous polyimide nanocomposites (Cu-MP NCs) are developed via an in situ doping and hydrothermal polymerization method for the first time, which shows high activity and efficiency for refractory pollutant degradation, through a Fenton-like process in a very wide pH range (2.6–10.4). The reaction rate for pollutant removal is 15–21 times higher than that of the conventional Fenton catalyst. Based on the experimental and theoretical results, Cu+ and Cu2+ exist on the surface of Cu-MP NCs and bond with the aromatic rings of the polyimide substrate, through C–O–Cu bonding bridges, which induce cation–π interactions and result in the formation of electron-rich centers around Cu and an electron-deficient center on the bonding aromatic rings. During Fenton-like reactions, the π–π stacking between the aromatic rings of Cu-MP NCs and the aromatic rings of pollutants results in the adsorption and electron-donation of pollutants on the electron-deficient centers of Cu-MP NCs. This serves to inhibit H2O2 overoxidation and further accelerates the electron transfer cycles from the electron-deficient centers to the electron-rich centers through π → cation interaction via a C–O–Cu bridge and from the electron-rich centers to H2O2 with the generation of ˙OH.
Journal of Cleaner Production ( IF 11.072 ) Pub Date: 2019-01-15 , DOI:
10.1039/C8EN00869H
Increasing attention has been focused on antimony (Sb) pollution and remediation in aquatic ecosystems, where efficient removal technologies for Sb compounds, particularly Sb(III) and Sb(V), from environmental water are urgently needed. Thus, herein, a mesoporous material, titanate nanotubes (3 nm, TiO2 NTs) with a large surface area was synthesized and used to remove both Sb(III) and Sb(V) from various natural waters. Furthermore, it was characterized via adsorption isotherm and kinetic experiments, and its mechanisms were investigated using various techniques, including Fourier transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), X-ray diffraction (XRD) and density functional theory (DFT) models. The results show that the maximum amounts of Sb(III) and Sb(V) adsorbed on the TiO2 NTs (250.0 mg g−1 and 56.3 mg g−1) were due to electrostatic interactions and complexation, which were 20- and 7-fold greater than that on TiO2 NPs of 12.0 mg g−1 and 8.6 mg g−1, respectively. The removal efficiencies for the TiO2 NMs using tap water, natural surface water and wastewater were satisfactory, which were nearly 100% for Sb(III) and 100%, 98% and 56%, respectively, for Sb(V) with 5 mg/50 mL TiO2 and spiked with Sb (200 μg L−1). The TiO2 NTs showed excellent reusability with 0.5 mol L−1 sodium hydroxide as a desorbing agent. The FTIR and XPS results suggested that the hydroxyl groups play a significant role in the adsorption processes. Based on DFT calculations, it was found that Sb(III) preferred to form O–Ti bonds, Sb(V) formed O–Ti bonds on the {101} facet of the anatase TiO2 NPs, and Sb(V) preferred to adsorb on the {001} facet. However, for Sb(III), there was no preference between the {101} and {001} facets. This study demonstrates that TiO2 NTs are promising, easily synthesizable and environmentally friendly adsorbents for both Sb(III) and Sb(V), and can be potentially applied in wastewater treatment.
Journal of Cleaner Production ( IF 11.072 ) Pub Date: 2019-08-14 , DOI:
10.1039/C9EN00871C
A record-high HCHO capture capacity, reaching 49 mg g−1, is achieved in about ten minutes, on defective NH2-UiO-66(Zr) nano-octahedra. The adjacent bifunctional base/acid catalytic centers significantly facilitate the efficient HCHO adsorption and regenerative transformation of the adsorbed HCHO into less toxic formic acid and methanol.
Journal of Cleaner Production ( IF 11.072 ) Pub Date: 2016-12-01 , DOI:
10.1039/C6EN00472E
Complete oxidation of volatile organic compounds (VOCs) as major air pollutants on supported noble metal catalysts is a very important industrial reaction for environmental purification. It is highly desirable but greatly challenging to find a green process with low energy consumption and high catalytic efficiency for VOC abatement by using renewable solar energy. Here, we achieve highly efficient catalytic oxidation of benzene (one of the typical VOCs) on a nanocomposite of Pt nanoparticles partially confined in the mesopores of microsized mesoporous CeO2 (Pt/CeO2-MM) with the irradiation of full solar spectrum or visible-infrared light, even with infrared light irradiation. The highly efficient catalytic activity arises from the solar light-driven thermocatalysis on Pt/CeO2-MM due to the excellent thermocatalytic activity and the local heating effect induced by strong surface plasmonic absorption of the Pt nanoparticles in the entire solar spectrum region from 200 to 2500 nm. Remarkably, it is found that a novel hot electron-induced photoactivation process significantly enhances the solar light-driven thermocatalytic activity. In situ FTIR in the dark and with solar light irradiation reveals that the hot electron-induced photoactivation of benzene adsorbed on the Pt nanoparticles in Pt/CeO2-MM plays a decisive role in the catalytic enhancement.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
环境科学与生态学1区 | ENGINEERING, ENVIRONMENTAL 工程:环境2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
29.10 | 150 | Science Citation Index Expanded | Not |
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